molecular formula C18H19NO3 B5058123 methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate

methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate

Cat. No. B5058123
M. Wt: 297.3 g/mol
InChI Key: UBFSZTFOBCCTLL-UHFFFAOYSA-N
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Description

"Methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate" is a compound that can be classified within the broader family of benzoyl compounds, characterized by the presence of a benzoyl group attached to an amino functional group. This molecular configuration suggests potential applications in various fields, including organic synthesis and material science, due to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds similar to "methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate" often involves condensation reactions, where an amine group reacts with a carboxylic acid derivative to form an amide bond. A study by Şahin et al. (2015) on the synthesis and characterization of related compounds provides insight into the methodologies that can be applied, including condensation reactions facilitated by dehydrating agents or catalysts to improve yield and purity (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods, is crucial for understanding the configuration and conformation of complex organic compounds. Compounds like "methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate" exhibit specific structural features such as hydrogen bonding and molecular polarity, which influence their chemical behavior and applications. Research by Portilla et al. (2007) on isomeric compounds showcases the importance of structural elucidation in predicting the properties of new compounds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The chemical reactivity of "methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate" is influenced by its functional groups. The presence of an amide linkage suggests a certain resistance to hydrolysis compared to esters, while the phenyl group may engage in π-π interactions and influence the compound's reactivity towards electrophiles and nucleophiles. Studies on similar compounds by Saeed, Mumtaz, & Flörke (2010) and others provide insights into the reactivity patterns that could be expected (Saeed, Mumtaz, & Flörke, 2010).

Safety and Hazards

“Methyl 4-amino-3-methylbenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-8-10-15(11-9-13)18(21)19-16(12-17(20)22-2)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFSZTFOBCCTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(CC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate

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